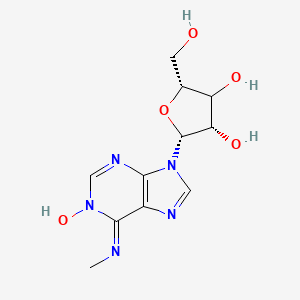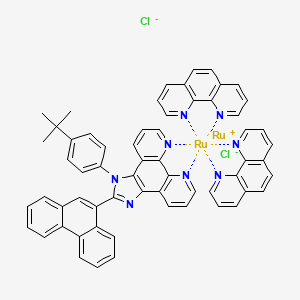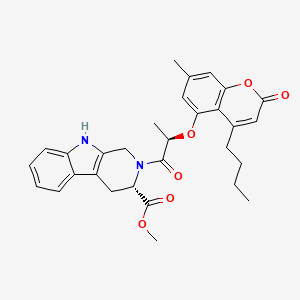
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose is a nucleoside derivative known for its potential antiviral properties, particularly against hepatitis C virus (HCV) infections . This compound is part of a broader class of nucleoside analogs, which are often used in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-7-deazapurine.
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Glycosylation: The arabinofuranose sugar is attached to the purine base through a glycosylation reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to enhance yield and efficiency. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Glycosylation: Formation of glycosidic bonds with other sugar molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the sugar moiety.
Reduction Products: Reduced forms of the sugar moiety.
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose has several scientific research applications:
Antiviral Research: Used in the synthesis of antiviral agents against hepatitis C virus.
Biological Studies: Employed in studies involving nucleoside analogs and their effects on nucleic acid synthesis.
Medicinal Chemistry: Investigated for its potential use in developing new therapeutic agents for viral infections and cancer.
Industrial Applications: Used in the production of antiviral drugs and research chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose involves its incorporation into viral RNA, leading to chain termination and inhibition of viral replication. The compound targets the viral RNA polymerase, preventing the synthesis of viral RNA and thereby inhibiting the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-7-deazapurine: A precursor in the synthesis of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose.
7-Deazapurine Nucleosides: Other nucleoside analogs with similar antiviral properties.
Fluoronucleosides: Compounds with fluorine atoms in the sugar moiety, used in antiviral and anticancer therapies.
Uniqueness
This compound is unique due to its specific structure, which combines the antiviral properties of 7-deazapurine nucleosides with the enhanced stability and bioavailability provided by the fluorine atom in the sugar moiety. This combination makes it a potent candidate for antiviral drug development.
Eigenschaften
Molekularformel |
C11H11ClFN3O3 |
|---|---|
Molekulargewicht |
287.67 g/mol |
IUPAC-Name |
(2R,4R,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H11ClFN3O3/c12-9-5-1-2-16(10(5)15-4-14-9)11-7(13)8(18)6(3-17)19-11/h1-2,4,6-8,11,17-18H,3H2/t6-,7-,8?,11-/m1/s1 |
InChI-Schlüssel |
XFKDBYKOIYHLSC-HBLPOYOESA-N |
Isomerische SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H](C([C@H](O3)CO)O)F |
Kanonische SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)


![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)





